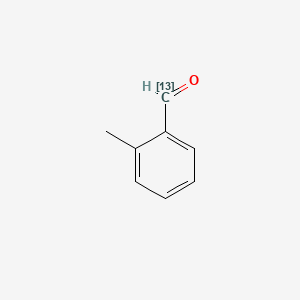
o-Tolualdehyde-13C1 (carbonyl-13C)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
o-Tolualdehyde-13C1 (carbonyl-13C): is an isotopically labeled compound where the carbonyl carbon is enriched with the carbon-13 isotope. This compound is a derivative of o-Tolualdehyde, which is an aromatic aldehyde with the molecular formula C8H8O. The isotopic labeling makes it particularly useful in various scientific research applications, especially in the fields of chemistry and biochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of o-Tolualdehyde-13C1 (carbonyl-13C) typically involves the introduction of the carbon-13 isotope into the carbonyl group of o-Tolualdehyde. This can be achieved through various synthetic routes, including the use of carbon-13 labeled precursors in the form of reagents or starting materials. The reaction conditions often involve controlled environments to ensure the incorporation of the isotope without altering the chemical structure of the compound.
Industrial Production Methods: Industrial production of o-Tolualdehyde-13C1 (carbonyl-13C) involves large-scale synthesis using carbon-13 enriched starting materials. The process is optimized for high yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required specifications for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions: o-Tolualdehyde-13C1 (carbonyl-13C) undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions often use reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
Major Products:
Oxidation: o-Toluic acid
Reduction: o-Tolyl alcohol
Substitution: Various substituted o-Tolualdehyde derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry: o-Tolualdehyde-13C1 (carbonyl-13C) is used as a tracer in chemical reactions to study reaction mechanisms and pathways. The carbon-13 isotope provides a distinct signal in nuclear magnetic resonance (NMR) spectroscopy, allowing researchers to track the movement and transformation of the carbonyl carbon during reactions.
Biology: In biological research, o-Tolualdehyde-13C1 (carbonyl-13C) is used to study metabolic pathways and enzyme-catalyzed reactions. The isotopic labeling helps in identifying and quantifying intermediates and products in complex biological systems.
Medicine: The compound is used in medical research to study drug metabolism and pharmacokinetics. The carbon-13 label allows for precise tracking of the compound’s distribution and transformation in the body.
Industry: In industrial applications, o-Tolualdehyde-13C1 (carbonyl-13C) is used in the development and testing of new materials and chemical processes. The isotopic labeling provides valuable information on the behavior and stability of compounds under various conditions.
Mechanism of Action
The mechanism of action of o-Tolualdehyde-13C1 (carbonyl-13C) involves its interaction with various molecular targets and pathways. The carbonyl group can participate in nucleophilic addition reactions, forming intermediates that can undergo further transformations. The carbon-13 isotope provides a unique signature that can be detected using NMR spectroscopy, allowing researchers to study the detailed mechanisms of these reactions.
Comparison with Similar Compounds
o-Tolualdehyde: The non-labeled version of the compound.
p-Tolualdehyde: A positional isomer with the aldehyde group in the para position.
m-Tolualdehyde: A positional isomer with the aldehyde group in the meta position.
Uniqueness: o-Tolualdehyde-13C1 (carbonyl-13C) is unique due to the presence of the carbon-13 isotope in the carbonyl group. This isotopic labeling provides distinct advantages in research applications, allowing for precise tracking and analysis of the compound in various chemical and biological systems. The carbon-13 label enhances the sensitivity and resolution of NMR spectroscopy, making it a valuable tool for studying complex reaction mechanisms and pathways.
Properties
Molecular Formula |
C8H8O |
|---|---|
Molecular Weight |
121.14 g/mol |
IUPAC Name |
2-methylbenzaldehyde |
InChI |
InChI=1S/C8H8O/c1-7-4-2-3-5-8(7)6-9/h2-6H,1H3/i6+1 |
InChI Key |
BTFQKIATRPGRBS-PTQBSOBMSA-N |
Isomeric SMILES |
CC1=CC=CC=C1[13CH]=O |
Canonical SMILES |
CC1=CC=CC=C1C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















